molecular formula C16H15NO2S B11480948 7-[2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11480948
M. Wt: 285.4 g/mol
InChI Key: CFZGATXNQRZQMD-UHFFFAOYSA-N
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Description

The compound 7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thieno and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, a reaction between 2-aminothiophene and a suitable aldehyde or ketone under acidic conditions can yield the thienopyridine core.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid derivative reacts with a halogenated thienopyridine intermediate in the presence of a palladium catalyst.

    Attachment of the Prop-2-en-1-yloxy Group: The final step involves the etherification of the phenyl group with prop-2-en-1-ol under basic conditions, typically using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogenation, nitration, or sulfonation can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thienopyridine core can interact with active sites of enzymes, while the phenyl and prop-2-en-1-yloxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Phenyl Ether Derivatives: Compounds with phenyl groups linked to various ether chains.

Uniqueness

7-[2-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: is unique due to the combination of its thienopyridine core and the prop-2-en-1-yloxy phenyl group. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

7-(2-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H15NO2S/c1-2-8-19-14-6-4-3-5-11(14)12-10-15(18)17-13-7-9-20-16(12)13/h2-7,9,12H,1,8,10H2,(H,17,18)

InChI Key

CFZGATXNQRZQMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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